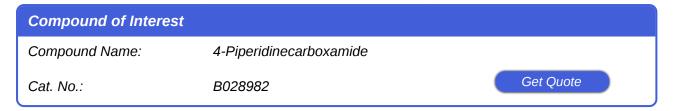


# Comparative In Vitro Efficacy of Novel 4-Piperidinecarboxamide Derivatives as Antimalarial Agents

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A detailed analysis of the potency and selectivity of next-generation proteasome inhibitors against Plasmodium falciparum.

This guide provides a comprehensive comparison of the in vitro efficacy of a series of **4-piperidinecarboxamide** derivatives with potent antimalarial activity. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for malaria. The compounds discussed function by selectively inhibiting the  $\beta 5$  active site of the Plasmodium falciparum 20S proteasome (Pf20S $\beta 5$ ), a critical component of the ubiquitin-proteasome pathway essential for parasite survival.

### **Data Summary:**

The following table summarizes the in vitro activity of key **4-piperidinecarboxamide** derivatives against drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) strains of P. falciparum, as well as their inhibitory activity against the purified Pf20Sβ5 enzyme and human proteasome isoforms.



Compound	Pf3D7 EC50 (μM)	PfDd2 EC50 (μM)	Pf20Sβ5 IC50 (μM)	Human Proteasome Inhibition	Cytotoxicity (HepG2 cells)
SW042	0.14 - 0.19	0.14 - 0.19	~0.5	No significant inhibition	No cytotoxicity observed
(S)-SW042	~0.15	~0.15	~0.4	Not specified	Not specified
SW584	Not specified	Not specified	Potent inhibitor	Not specified	Not specified
SW726	Single-digit nM	Not specified	Not specified	Not specified	Not specified
SW143	Potent	Not specified	Not specified	Not specified	Not specified
SW858	~0.05	Not specified	Not specified	Not specified	Not specified
SW923	~0.03	Not specified	Not specified	Not specified	Not specified
SW931	~0.05	Not specified	Not specified	Not specified	Not specified
SW996	~0.03	Not specified	Not specified	Not specified	Not specified

EC50 values represent the concentration required to inhibit parasite growth by 50%. IC50 values represent the concentration required to inhibit enzyme activity by 50%. Data is compiled from multiple independent experiments.[1]

## **Experimental Protocols:**

# P. falciparum Asexual Blood Stage Growth Inhibition Assay:

This assay is performed to determine the 50% effective concentration (EC50) of the compounds against P. falciparum.

Parasite Strains: Drug-sensitive P. falciparum 3D7 (Pf3D7) and multidrug-resistant P. falciparum Dd2 (PfDd2) are used.



- Culture Conditions: Parasites are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
- · Assay Procedure:
  - A serial dilution of the test compounds is prepared in a 96-well plate.
  - Parasite cultures, synchronized at the ring stage, are added to the wells.
  - The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90%
    N2.
  - Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
  - EC50 values are calculated by fitting the dose-response data to a variable slope equation using software such as GraphPad Prism.[1]

#### **Proteasome Activity Assay:**

This assay measures the inhibitory activity of the compounds against the purified P. falciparum 20S proteasome (Pf20S $\beta$ 5) and human proteasome isoforms.

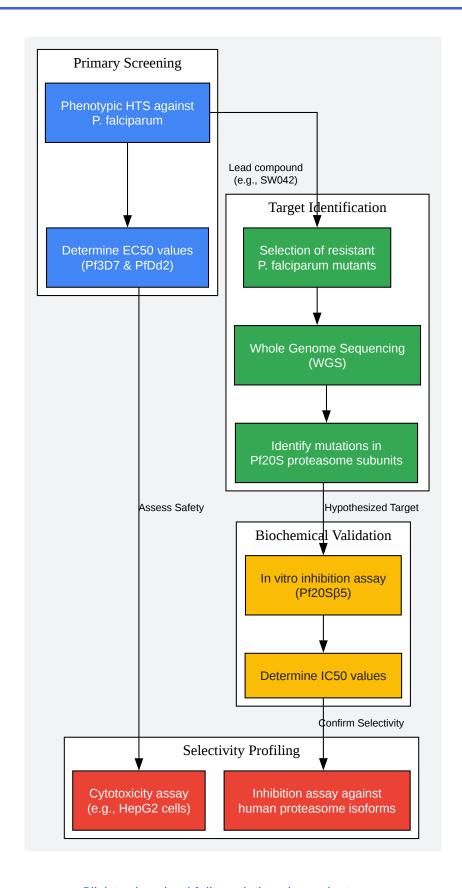
- Enzyme Source: Recombinant or purified Pf20Sβ5 and human proteasome subunits.
- Substrate: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the β5 subunit (e.g., Suc-LLVY-AMC).
- Assay Procedure:
  - The purified proteasome is incubated with various concentrations of the test compounds.
  - The fluorogenic substrate is added to initiate the reaction.
  - The fluorescence generated from the cleavage of the substrate is monitored over time using a plate reader.



 The rate of reaction is calculated, and the 50% inhibitory concentration (IC50) is determined from the dose-response curve.[1]

## **Visualizations:**

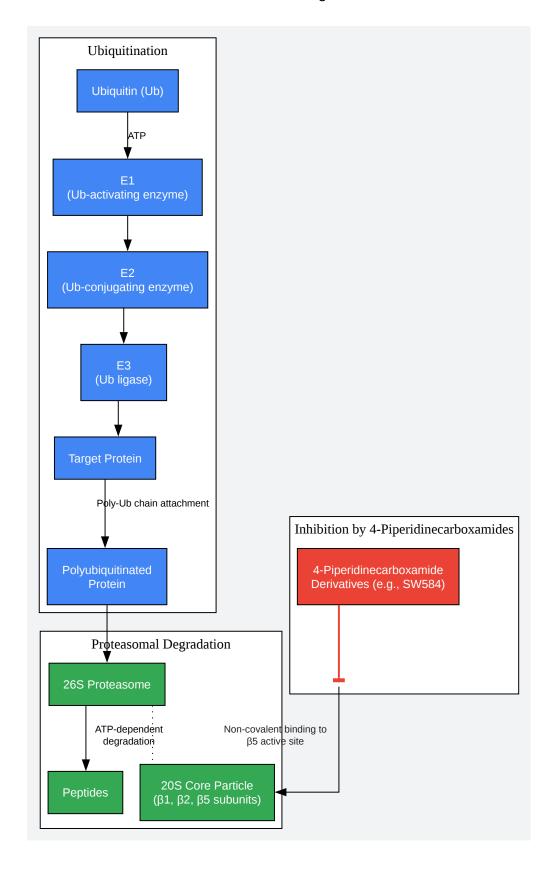




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Caption: Experimental workflow for the identification and validation of **4- piperidinecarboxamide** derivatives as antimalarial agents.





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Caption: The ubiquitin-proteasome pathway in P. falciparum and the mechanism of inhibition by **4-piperidinecarboxamide** derivatives.

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#### References

- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria PMC [pmc.ncbi.nlm.nih.gov]
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